molecular formula C7H7FN2O2 B3039771 (5-Fluoro-2-nitrophenyl)methanamine CAS No. 131780-92-2

(5-Fluoro-2-nitrophenyl)methanamine

Cat. No.: B3039771
CAS No.: 131780-92-2
M. Wt: 170.14 g/mol
InChI Key: JVHBZLBJDNVILA-UHFFFAOYSA-N
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Description

(5-Fluoro-2-nitrophenyl)methanamine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a methanamine group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-nitrophenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route begins with the nitration of 5-fluoro-2-nitroaniline, followed by reduction to obtain the desired methanamine derivative. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, industrial methods may incorporate advanced purification techniques to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-nitrophenyl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the fluorine atom can lead to a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

(5-Fluoro-2-nitrophenyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Fluoro-2-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups allows the compound to participate in various biochemical reactions, potentially affecting cellular processes. For example, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-5-nitrophenyl)methanamine: Similar structure but with different positioning of the fluorine and nitro groups.

    5-Fluoro-2-nitroaniline: Lacks the methanamine group but shares the fluorine and nitro groups.

    5-Fluoro-2-nitrobenzylamine: Similar structure with a benzylamine group instead of methanamine

Uniqueness

(5-Fluoro-2-nitrophenyl)methanamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(5-fluoro-2-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHBZLBJDNVILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-fluoro-2-nitrophenylamine (1 eq) in methylenechloride was treated with trifluoroacetic anhydride (1 eq) and stirred for 10 minutes at 0° C. The mixture was quenched with saturated sodium bicarbonate solution. The organic layer was separated and washed with water, brine, dried and evaporated. To the solution of the trifluoroacetamide (1 eq) in a mixture of toluene, acetonitrile and sodium hydroxide solution (50%) was added benzyltrimethylammonium chloride (1 eq) and dimethyl sulfate (1.2 eq). The biphasic mixture was stirred overnight at room temperature and evaporated. The mixture was taken up in ethyl acetate, washed with water, brine, dried and evaporated. The crude was purified by column chromatography eluting with 1:1 hexanes and ethyl acetate to afford (5-fluoro-2-nitrophenyl)methylamine. MS: MH+=170.
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Synthesis routes and methods II

Procedure details

85% Hydrazine hydrate (1.67 ml) was added to a suspension of N-(5-fluoro-2-nitrophenyl)methyl-phthalimide (7.1 g) in ethanol (90 ml). The reaction mixture was heated to reflux for 3 hours, then cooled to 40° C. Hydrochloric acid was added and stirring was continued at that temperature for a further hour; then the solvent was removed under vacuum. The residue was taken up in water and the solid which separated was discarded. The mother liquors were treated with 10% sodium hydroxide and extracted with diethyl ether. After evaporation of the solvent 3.5 g of title compound were obtained as a reddish oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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